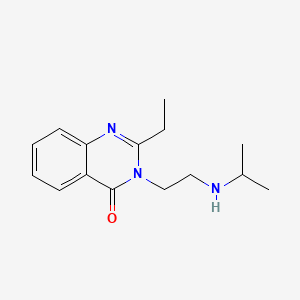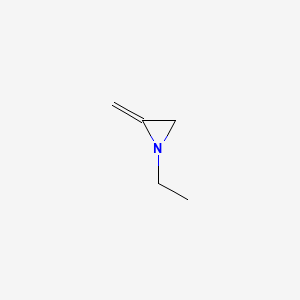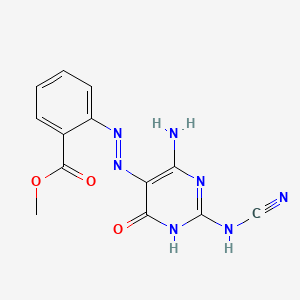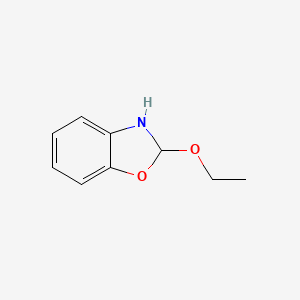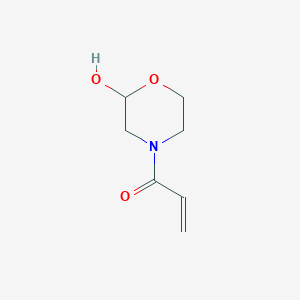
1-(2-Hydroxymorpholin-4-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxymorpholin-4-yl)prop-2-en-1-one is an organic compound with the molecular formula C7H11NO3 It is a derivative of morpholine, featuring a hydroxyl group and a prop-2-en-1-one moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxymorpholin-4-yl)prop-2-en-1-one typically involves the reaction of morpholine with acrolein under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product .
化学反应分析
Types of Reactions: 1-(2-Hydroxymorpholin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
1-(2-Hydroxymorpholin-4-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Hydroxymorpholin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .
相似化合物的比较
1-(Morpholin-4-yl)prop-2-en-1-one: A closely related compound with similar structural features but lacking the hydroxyl group.
1-(4-Hexylphenyl)prop-2-en-1-one: Another related compound with different substituents on the phenyl ring.
Uniqueness: 1-(2-Hydroxymorpholin-4-yl)prop-2-en-1-one is unique due to the presence of both the hydroxyl group and the morpholine ring, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
1-(2-hydroxymorpholin-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C7H11NO3/c1-2-6(9)8-3-4-11-7(10)5-8/h2,7,10H,1,3-5H2 |
InChI 键 |
BQAGQALPFKJVFK-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)N1CCOC(C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


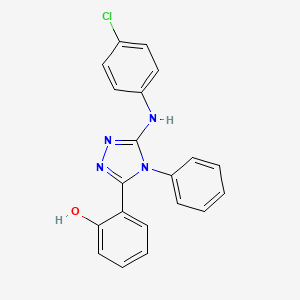
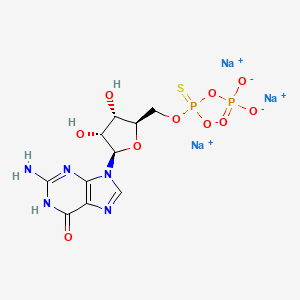
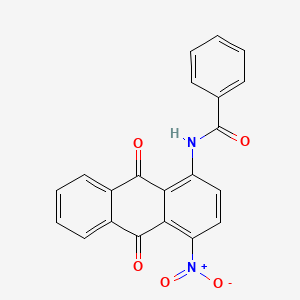

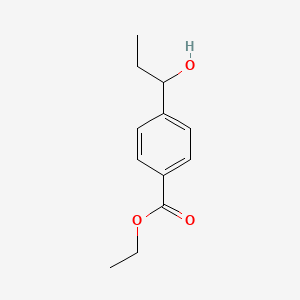
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
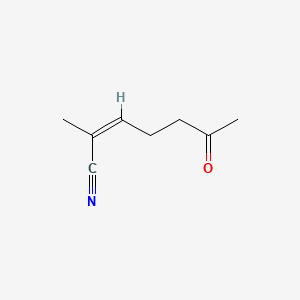

![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
